Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate
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Overview
Description
Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate is a chemical compound that belongs to the class of fluorinated pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and tetra-n-butylammonium fluoride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-fluoropyridin-2-yl)benzoate hydrochloride: A similar compound with a benzoate group instead of a propanoate group.
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide: Another fluorinated pyridine derivative with different substituents.
Uniqueness
Methyl 3-(5-fluoropyridin-2-YL)-2-methyl-3-oxopropanoate is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H10FNO3 |
---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
methyl 3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C10H10FNO3/c1-6(10(14)15-2)9(13)8-4-3-7(11)5-12-8/h3-6H,1-2H3 |
InChI Key |
WGRSXHQCAZLSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=NC=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
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